ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a heterocyclic compound featuring a thieno[3,4-d]pyridazine core substituted with a 4-chlorophenyl group, a pentanamido chain, and an ester moiety. Its molecular formula is C₂₁H₂₁ClN₄O₄S, with a molecular weight of 461.93 g/mol. The compound’s structure combines electron-withdrawing (chlorophenyl, ester) and electron-donating (amide) groups, influencing its reactivity and physicochemical properties.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-4-oxo-5-(pentanoylamino)thieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O4S/c1-3-5-6-15(25)22-18-16-14(11-29-18)17(20(27)28-4-2)23-24(19(16)26)13-9-7-12(21)8-10-13/h7-11H,3-6H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCNSZFRDRCOCHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=C2C(=CS1)C(=NN(C2=O)C3=CC=C(C=C3)Cl)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the 4-chlorophenyl and pentanamido groups. Common reagents used in these reactions include ethyl chloroformate, 4-chlorobenzoyl chloride, and pentanamide. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and scale up the production. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild to moderate conditions to prevent degradation of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound’s closest analogs differ primarily in substituents at the 3-, 4-, and 5-positions of the thienopyridazine scaffold. Below is a comparative analysis based on available
Critical Observations
In contrast, the trimethoxyphenylpropenamido substituent in the analog enhances aromatic interactions, critical for binding to hydrophobic enzyme pockets (e.g., tubulin). The 4-chlorophenyl group in both compounds contributes to electron-deficient aromatic systems, stabilizing charge-transfer interactions in biological targets.
Synthetic and Crystallographic Challenges :
- Structural refinement of such derivatives often relies on software like SHELXL for small-molecule crystallography and WinGX/ORTEP for visualization . The bulky substituents in the target compound may complicate crystallization, requiring advanced data-processing tools.
Patent Landscape: Derivatives like the thieno[3,4-c]pyrrole compound highlight the pharmaceutical industry’s focus on modifying the heterocyclic core and substituents to optimize drug-like properties (e.g., metabolic stability, bioavailability).
Research Findings and Data Gaps
- Computational Predictions : Molecular docking studies suggest the target compound’s ester group may hinder binding to ATP-binding pockets compared to carboxylate analogs.
- Synthetic Yield : The pentanamido side chain’s introduction typically requires multi-step coupling (e.g., HATU/DMAP), with yields averaging 40–60% in similar syntheses .
Biological Activity
Ethyl 3-(4-chlorophenyl)-4-oxo-5-pentanamido-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of an ethyl ester at the carboxylate position and a 4-chlorophenyl group contributes to its unique biological profile. Its molecular formula is with a molecular weight of approximately 393.86 g/mol.
Biological Activity
Mechanism of Action:
Preliminary studies suggest that this compound acts as an adenosine A1 receptor allosteric modulator and antagonist. This interaction is significant for potential applications in treating cardiovascular diseases and neurological disorders where adenosine signaling plays a crucial role .
Pharmacological Properties:
The compound has shown promise in various biological assays:
- Anticancer Activity: Similar compounds have demonstrated anticancer properties, indicating potential efficacy against certain cancer cell lines.
- Anti-inflammatory Effects: The thieno[3,4-d]pyridazine derivatives are being explored for their anti-inflammatory capabilities.
- Antimicrobial Properties: Research on structurally related compounds suggests possible antimicrobial effects .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Thieno[3,4-d]pyridazine Core: This step involves cyclization reactions using appropriate precursors.
- Introduction of the Chlorophenyl Group: Achieved through substitution reactions with chlorobenzene derivatives.
- Amide Bond Formation: The pentanamido group is introduced via coupling reactions with suitable amines.
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
